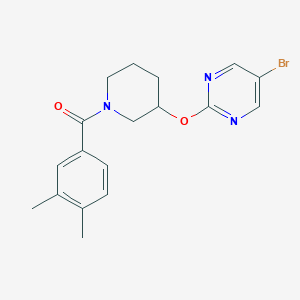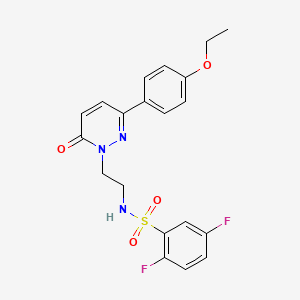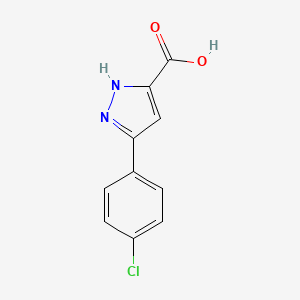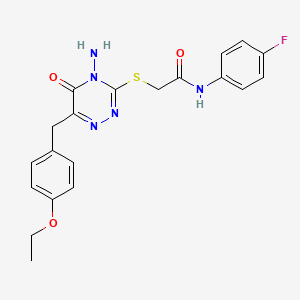
(3-((5-ブロモピリミジン-2-イル)オキシ)ピペリジン-1-イル)(3,4-ジメチルフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule. It contains a bromopyrimidinyl group attached to a piperidinyl group via an ether linkage, which is further attached to a dimethylphenyl group via a methanone linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The bromopyrimidinyl group would likely contribute to the compound’s polarity, while the piperidinyl and dimethylphenyl groups could contribute to its overall shape and size .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The bromopyrimidinyl group could potentially undergo substitution reactions, while the piperidinyl and dimethylphenyl groups could participate in various other reactions .科学的研究の応用
抗ウイルス研究
この化合物は、新規抗ウイルス剤を開発するための足場として有望です。 類似の構造の誘導体は合成され、インフルエンザウイルスや単純ヘルペスウイルスなどのさまざまなウイルスに対して試験されています 。 ブロモピリミジン部分は、抗ウイルス活性に不可欠である可能性があり、このコア構造の改変は、強力な抗ウイルス薬につながる可能性があります。
作用機序
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone exerts its inhibitory activity by binding to the ATP-binding site of protein kinase CK2, which prevents the enzyme from phosphorylating its substrates. This results in the inhibition of various cellular processes that are regulated by protein kinase CK2.
Biochemical and Physiological Effects:
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone has several advantages for lab experiments, including its high potency and selectivity, excellent solubility, and well-established synthesis method. However, (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone also has some limitations, including its potential toxicity and limited availability.
将来の方向性
There are several future directions for the research on (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone, including the development of more potent and selective analogs, the identification of new targets for (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone, and the evaluation of its efficacy in animal models of disease. (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone also has potential applications in drug discovery and development, and further research is needed to explore its full potential in this area.
Conclusion:
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone has been extensively studied for its inhibitory activity against protein kinase CK2 and its potential anticancer activity. (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations, including its potential toxicity and limited availability. Further research is needed to explore the full potential of (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone in various fields, including drug discovery and development.
合成法
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is synthesized using a multi-step process that involves the reaction of 5-bromopyrimidine-2-carboxylic acid with piperidine and then with 3,4-dimethylbenzoyl chloride. The resulting compound is then purified using chromatography to obtain (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone. This method has been optimized to obtain high yields of (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone with excellent purity.
Safety and Hazards
特性
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-5-6-14(8-13(12)2)17(23)22-7-3-4-16(11-22)24-18-20-9-15(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWAVSFKDWFSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)
![2-[(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2354283.png)




![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)

![1-[(2,5-Dimethylphenyl)methyl]-4-oxo-7-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B2354291.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2354293.png)

![2-(3-Chlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2354296.png)